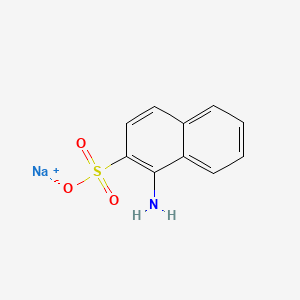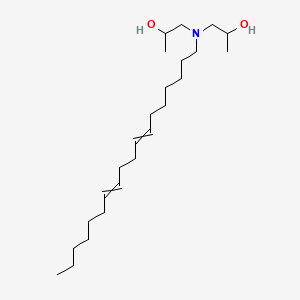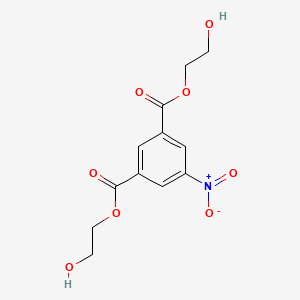
Bis(2-hydroxyethyl) 5-nitroisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl) 5-nitroisophthalate is a chemical compound with the molecular formula C12H13NO8 and a molecular weight of 299.23 g/mol. It is known for its applications in various fields, including polymer chemistry and materials science. The compound is characterized by the presence of two hydroxyethyl groups and a nitro group attached to an isophthalate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 5-nitroisophthalate typically involves the esterification of 5-nitroisophthalic acid with ethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of pressure reactors can also enhance the efficiency of the process by allowing the reaction to proceed at lower temperatures and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl) 5-nitroisophthalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is Bis(2-aminoethyl) 5-nitroisophthalate.
Substitution: Depending on the substituent, various alkylated derivatives can be formed.
Scientific Research Applications
Bis(2-hydroxyethyl) 5-nitroisophthalate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and copolyesters, which have applications in packaging and biodegradable materials.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical implants.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl) 5-nitroisophthalate in polymer chemistry involves its incorporation into polymer chains through esterification reactions. The hydroxyethyl groups provide sites for further chemical modifications, while the nitro group can be reduced to an amino group, allowing for additional functionalization .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar in structure but lacks the nitro group.
Bis(2-hydroxyethyl) isophthalate: Similar but without the nitro group.
Uniqueness
Bis(2-hydroxyethyl) 5-nitroisophthalate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for functionalization compared to its analogs .
Properties
CAS No. |
7259-89-4 |
|---|---|
Molecular Formula |
C12H13NO8 |
Molecular Weight |
299.23 g/mol |
IUPAC Name |
bis(2-hydroxyethyl) 5-nitrobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO8/c14-1-3-20-11(16)8-5-9(12(17)21-4-2-15)7-10(6-8)13(18)19/h5-7,14-15H,1-4H2 |
InChI Key |
DVVHFUKYLNIPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)OCCO)[N+](=O)[O-])C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


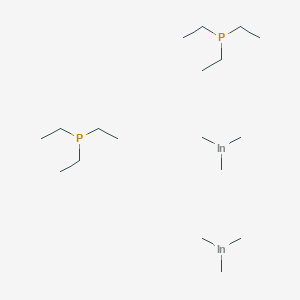
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
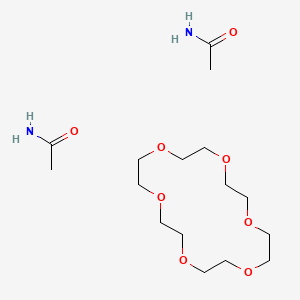
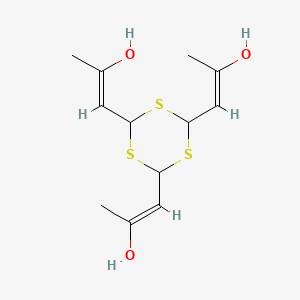
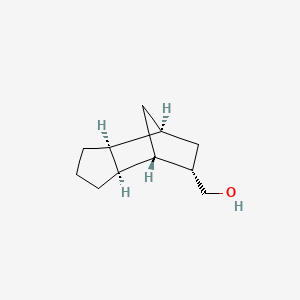
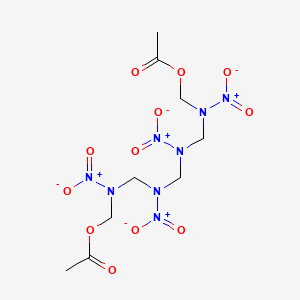
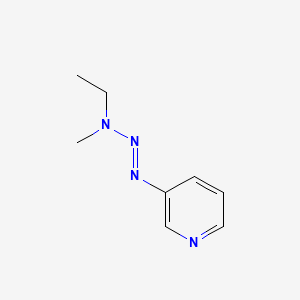
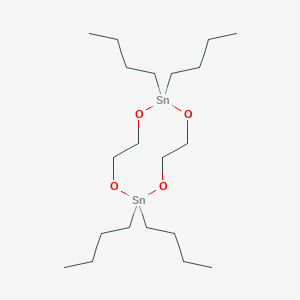
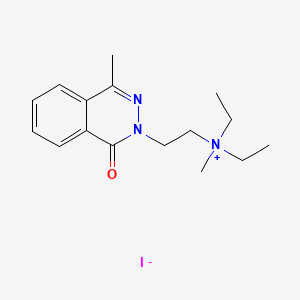
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
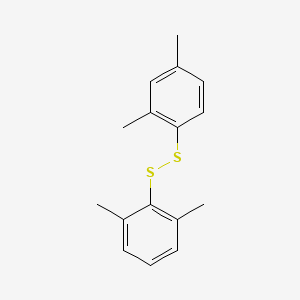
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
